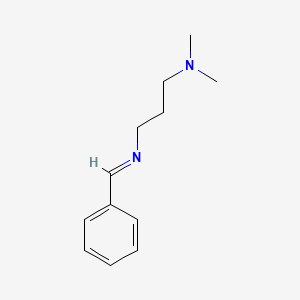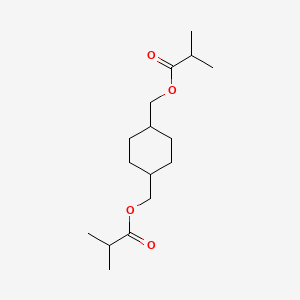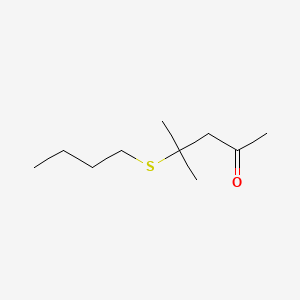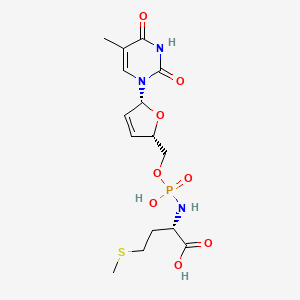
L-Methionine, N-(2',3'-didehydro-3'-deoxy-5'-thymidylyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is a complex chemical compound that combines the properties of L-Methionine and a modified thymidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- involves multiple steps, starting with the preparation of the thymidine derivative. This derivative is then coupled with L-Methionine under specific reaction conditions to form the final compound. The exact synthetic routes and reaction conditions can vary, but typically involve the use of protecting groups, coupling reagents, and purification techniques to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the L-Methionine moiety.
Reduction: This can affect the double bonds in the thymidine derivative.
Substitution: This can occur at various positions in the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in L-Methionine can lead to the formation of sulfoxides or sulfones, while reduction of the double bonds in the thymidine derivative can yield saturated analogs.
Wissenschaftliche Forschungsanwendungen
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biochemical pathways involving methionine and thymidine derivatives.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- involves its interaction with specific molecular targets and pathways. The thymidine derivative component can inhibit viral replication by acting as a chain terminator for viral DNA or RNA polymerases. The L-Methionine moiety can participate in various biochemical reactions, including methylation and transsulfuration pathways, which are crucial for cellular function and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Didehydro-3’-deoxythymidine (Stavudine): A nucleoside analog used in the treatment of HIV.
L-Methionine: An essential amino acid involved in protein synthesis and various metabolic pathways.
Uniqueness
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is unique because it combines the properties of both L-Methionine and a modified thymidine derivative
Eigenschaften
CAS-Nummer |
184031-56-9 |
|---|---|
Molekularformel |
C15H22N3O8PS |
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
(2S)-2-[[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H22N3O8PS/c1-9-7-18(15(22)16-13(9)19)12-4-3-10(26-12)8-25-27(23,24)17-11(14(20)21)5-6-28-2/h3-4,7,10-12H,5-6,8H2,1-2H3,(H,20,21)(H,16,19,22)(H2,17,23,24)/t10-,11-,12+/m0/s1 |
InChI-Schlüssel |
IXJRITOQOCBGSN-SDDRHHMPSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](CCSC)C(=O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(CCSC)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



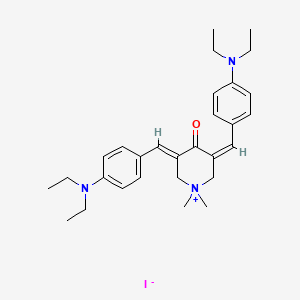
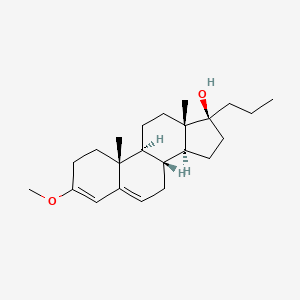
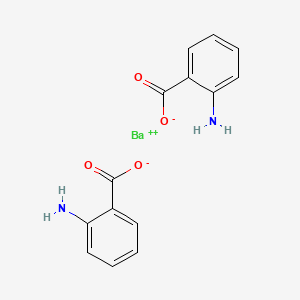
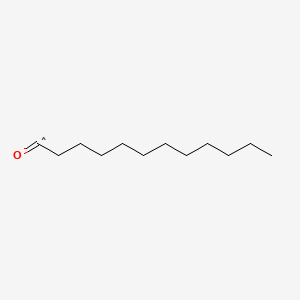
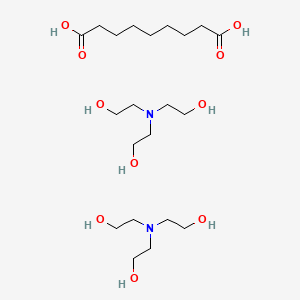
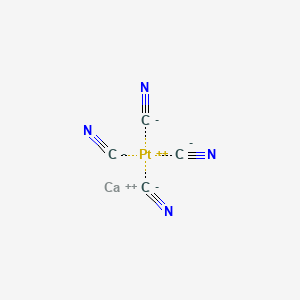
![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
